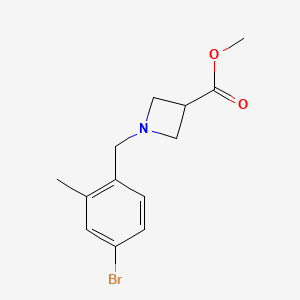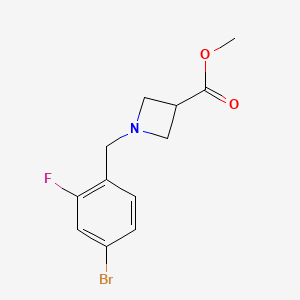
N-(3-Bromo-5-(trifluoromethoxy)benzyl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Bromo-5-(trifluoromethoxy)benzyl)ethanamine: is an organic compound characterized by the presence of a bromine atom and a trifluoromethoxy group attached to a benzyl ring, which is further connected to an ethanamine moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Bromo-5-(trifluoromethoxy)benzyl)ethanamine typically involves the following steps:
Bromination: The starting material, 3-(trifluoromethoxy)benzyl alcohol, is brominated using N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is carried out at low temperatures to ensure selective bromination.
Amination: The brominated intermediate is then reacted with ethanamine under basic conditions to yield the final product, this compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.
化学反応の分析
Types of Reactions:
Substitution Reactions: The bromine atom in N-(3-Bromo-5-(trifluoromethoxy)benzyl)ethanamine can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups present.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products:
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted derivatives.
Oxidation and Reduction: Products include oxidized or reduced forms of the original compound, with changes in functional groups.
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: N-(3-Bromo-5-(trifluoromethoxy)benzyl)ethanamine can be used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmacological Studies: The compound may be investigated for its potential biological activity, including interactions with biological targets such as enzymes or receptors.
Industry:
Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of N-(3-Bromo-5-(trifluoromethoxy)benzyl)ethanamine would depend on its specific application. In pharmacological contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, potentially affecting its bioavailability and interaction with biological membranes.
類似化合物との比較
- 3-Bromo-5-(trifluoromethoxy)benzyl bromide
- 1-Bromo-3-(trifluoromethoxy)benzene
- 3-(Trifluoromethyl)benzyl bromide
Comparison: N-(3-Bromo-5-(trifluoromethoxy)benzyl)ethanamine is unique due to the presence of both the bromine and trifluoromethoxy groups, which can influence its reactivity and interactions. Compared to similar compounds, it offers a distinct combination of electronic and steric properties, making it valuable for specific synthetic and research applications.
特性
IUPAC Name |
N-[[3-bromo-5-(trifluoromethoxy)phenyl]methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrF3NO/c1-2-15-6-7-3-8(11)5-9(4-7)16-10(12,13)14/h3-5,15H,2,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGONQELNJQGNRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC(=CC(=C1)Br)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![4-Bromo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8171940.png)
